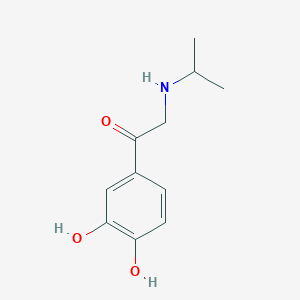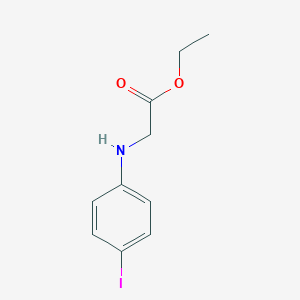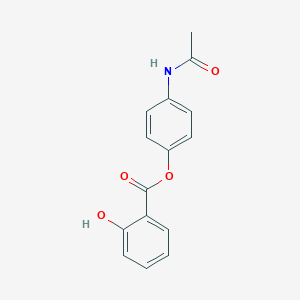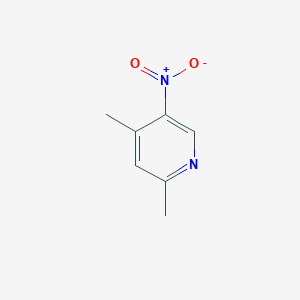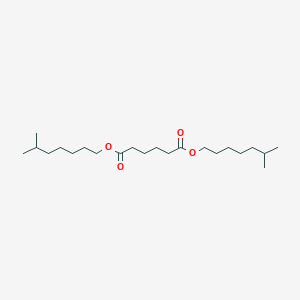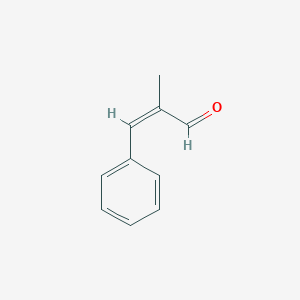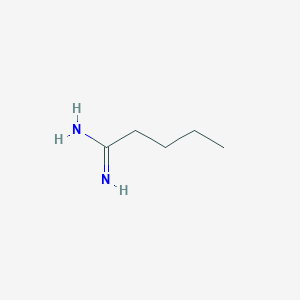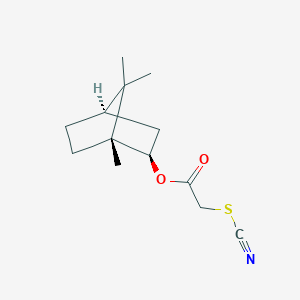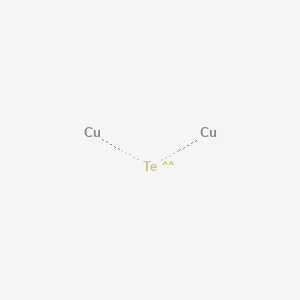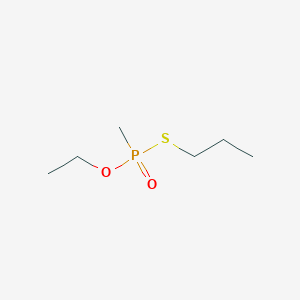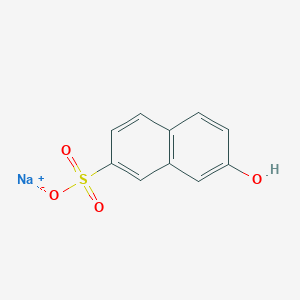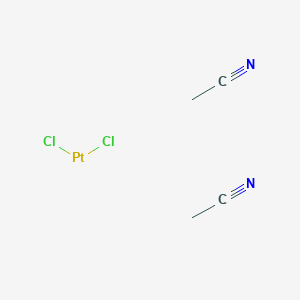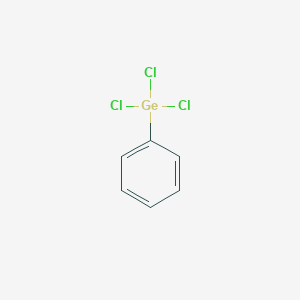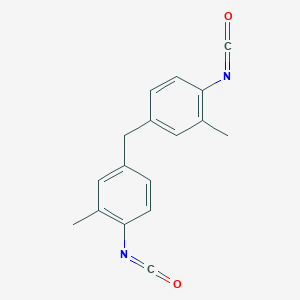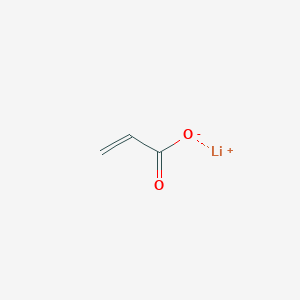
Lithium acrylate
描述
Lithium acrylate is a compound with the molecular formula C3H3LiO2 . It is also known by other names such as 2-Propenoic acid, lithium salt (1:1), and Lithiumacrylate . It has a molecular weight of 78.0 g/mol .
Synthesis Analysis
Lithium polyacrylate (LPA) was synthesized using a method described by Li et al . An aqueous solution of polyacrylic acid (PAA) was prepared from commercial PAA by dissolving 310 mg of solid PAA in water .
Physical And Chemical Properties Analysis
Lithium acrylate has several physical and chemical properties. It has a molecular weight of 78.0 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 78.02930777 g/mol .
科学研究应用
Lithium Polymer Batteries (LPBs)
Field: Energy Storage and Electrochemistry
Summary
Lithium acrylate plays a crucial role in the development of lithium polymer batteries (LPBs). LPBs are solid-state batteries that offer advantages such as safety, flexibility, and high energy density. They are used in electric vehicles, portable electronics, and other applications.
Methods of Application:
In Situ Polymerization Process
Researchers employ in situ polymerization to fabricate polymer electrolytes (PEs) within LPBs. Various polymerization methods, including free-radical polymerization, ionic polymerization, electropolymerization, and condensation polymerization, are used. Lithium acrylate is incorporated into the polymer matrix during this process .
Results and Outcomes:
Gel Electrolytes for Lithium Metal Batteries
Field: Materials Science and Electrochemistry
Summary
Localized-anion gel-electrolytes are essential for lithium metal batteries (LMBs) due to their ability to suppress lithium dendrite growth. Lithium acrylate-based gels contribute to constructing unique solvent structures within LMBs.
Methods of Application:
- Gel-Electrolyte Design: Researchers use lithium acrylate to create gel-electrolytes that prevent uncontrolled lithium dendrite growth. These gels enhance safety and stability in LMBs .
Results and Outcomes:
Ambient-Temperature Polymer Electrolytes
Field: Electrochemistry and Materials Science
Summary
Ambient-temperature polymer electrolytes are desirable for various applications. Lithium acrylate is used to synthesize reliable and ionically-conductive polymer electrolytes.
Methods of Application:
- UV-Curing Synthesis: Researchers combine lithium acrylate with other components (e.g., fluorine-containing di-functional oligomers, reactive diluents, and radical photo-initiators) to create polymer electrolytes suitable for ambient temperatures .
Results and Outcomes:
Quasi-Solid Polymer Electrolytes
Field: Electrochemistry and Materials Science
Summary
Quasi-solid polymer electrolytes (QSPEs) are designed to enhance lithium ion transport. Lithium acrylate contributes to creating high mobility phases within QSPEs.
Methods of Application:
- Plasticizers and Solvents: Researchers incorporate lithium acrylate into QSPEs to enhance lithium ion solvation and transport. Suitable low molecular weight organic solvents with high polarity are used .
Results and Outcomes:
Copolymers with Vinylidene Chloride
Field: Polymer Chemistry and Materials Science
Summary
Random copolymers of (meth)acrylates with vinylidene chloride find applications in various industries, including clothing fibers, tubing, gaskets, and automotive elastomers.
Methods of Application:
- Polymerization: Lithium acrylate can be copolymerized with vinylidene chloride to create versatile materials with specific properties .
Results and Outcomes:
属性
IUPAC Name |
lithium;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOIFHNXYIRGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157721 | |
| Record name | Lithium acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium acrylate | |
CAS RN |
13270-28-5 | |
| Record name | Lithium acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



